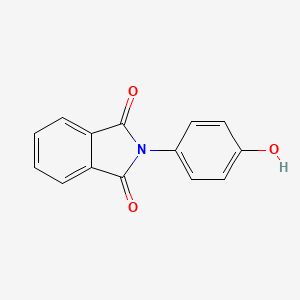

N-(4-Hydroxyphenyl)Phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHOJUGXERSDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291188 | |

| Record name | N-(4-Hydroxyphenyl)Phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-85-0 | |

| Record name | 7154-85-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Hydroxyphenyl)Phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of N-(4-Hydroxyphenyl)Phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, synthesis, and potential biological significance of N-(4-Hydroxyphenyl)Phthalimide. This compound, a derivative of phthalimide, holds interest for its structural similarity to biologically active molecules and its potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and a summary of relevant quantitative data. Furthermore, it delves into a probable signaling pathway influenced by this class of compounds, offering insights for future research and drug development endeavors.

Historical Context and Evolution of Synthesis

The synthesis of N-substituted phthalimides has been a cornerstone of organic chemistry for over a century, with the Gabriel synthesis of primary amines, first described in 1887, being a landmark application. The core of these syntheses traditionally involves the condensation of phthalic anhydride with a primary amine.

The specific history of this compound synthesis is not extensively documented as a singular, pivotal discovery but is rather an extension of the well-established methodologies for creating N-aryl imides. The reaction of phthalic anhydride with 4-aminophenol is the most direct and classical approach. Over the years, advancements in synthetic methodology have focused on improving yields, purity, and reaction conditions, moving from high-temperature fusion methods to solution-phase reactions under milder conditions, and more recently, exploring microwave-assisted and catalyst-driven approaches for enhanced efficiency.[1]

Early methods likely involved the simple heating of a mixture of phthalic anhydride and 4-aminophenol, a straightforward but potentially harsh method that could lead to side products and decomposition. Subsequent refinements introduced the use of solvents like glacial acetic acid to facilitate the reaction at lower temperatures and improve the purity of the product.[2] Modern approaches continue to optimize these conditions, focusing on green chemistry principles and the development of more efficient catalytic systems.

Core Synthesis: Phthalic Anhydride and 4-Aminophenol

The most common and direct synthesis of this compound involves the condensation reaction between phthalic anhydride and 4-aminophenol. This reaction proceeds via a two-step mechanism:

-

Amidation: The amino group of 4-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

-

Imidation (Cyclization): Subsequent heating of the phthalamic acid intermediate results in the elimination of a water molecule and the formation of the stable five-membered imide ring of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established procedures for N-aryl phthalimides.

Synthesis of this compound

-

Materials:

-

Phthalic anhydride (10 mmol)

-

4-Aminophenol (10 mmol)

-

Glacial Acetic Acid (20 mL)

-

Distilled water

-

Ethanol (for recrystallization)

-

-

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Beakers

-

Melting point apparatus

-

-

Procedure:

-

In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol).

-

Add glacial acetic acid (20 mL) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 118 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 100 mL of cold distilled water.

-

A precipitate will form. Stir the suspension for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with an ample amount of distilled water to remove any remaining acetic acid and unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

-

Dry the purified product in a vacuum oven.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₉NO₃ | [3][4][5][6] |

| Molecular Weight | 239.23 g/mol | [3][4][5][6] |

| Melting Point | 295-297 °C | [6][7] |

| Appearance | Off-white to pale yellow solid | |

| Typical Yield | 85-95% | [1][8][9] |

| Purity (by HPLC) | >98% |

Spectral Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.75 (s, 1H, -OH), 7.85 (m, 4H, phthalimide-H), 7.15 (d, 2H, J=8.8 Hz, Ar-H), 6.80 (d, 2H, J=8.8 Hz, Ar-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 167.5, 156.0, 135.0, 132.0, 129.0, 124.0, 123.5, 116.0.

-

IR (KBr, cm⁻¹): 3300-3500 (O-H stretch), 1770 and 1710 (C=O imide stretch), 1600, 1515 (C=C aromatic stretch), 1390 (C-N stretch).

-

Mass Spectrometry (GC-MS): m/z 239 (M⁺).[3]

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of this compound are limited, its structural analog, N-Hydroxyphthalimide, has demonstrated significant antitumor activity.[10][11][12] Research has shown that N-Hydroxyphthalimide can suppress the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[10][12] The mTOR pathway is often dysregulated in various cancers, making it a key target for cancer therapeutics.[10]

Given the structural similarity, it is plausible that this compound may also exert its biological effects through the modulation of the mTOR signaling pathway. The hydroxyphenyl group could potentially influence the compound's binding affinity and specificity to components of this pathway.

The mTOR signaling cascade involves two main complexes, mTORC1 and mTORC2. Inhibition of mTORC1 can lead to the suppression of protein synthesis and cell cycle arrest, while mTORC2 inhibition can affect cell survival by modulating Akt phosphorylation.[10]

Caption: Proposed inhibition of the mTOR signaling pathway by this compound.

Conclusion

This compound is a readily synthesizable compound with a rich chemical history rooted in the development of N-aryl imides. The classical condensation of phthalic anhydride and 4-aminophenol remains a robust and efficient method for its preparation. The potential for this compound to interact with key cellular signaling pathways, such as the mTOR pathway, warrants further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and biological applications of this compound, paving the way for new discoveries in medicinal chemistry and beyond.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7154-85-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. chemwhat.com [chemwhat.com]

- 8. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrcs.org [ijrcs.org]

- 12. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Hydroxyphenyl)Phthalimide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)phthalimide, a molecule of significant interest in medicinal chemistry, has emerged as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols for both conventional and microwave-assisted methods, and an exploration of its biological activities, particularly its potential as an anticancer agent. This document consolidates key experimental data, characterization parameters, and explores plausible mechanisms of action, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound, with the chemical formula C₁₄H₉NO₃, belongs to the phthalimide class of compounds. The phthalimide structure itself is a well-known pharmacophore, present in a variety of biologically active molecules. The incorporation of a 4-hydroxyphenyl moiety introduces a phenolic group that can participate in hydrogen bonding and other molecular interactions, significantly influencing its biological profile. This guide delves into the fundamental aspects of this compound, from its synthesis to its potential therapeutic applications.

Synthesis of this compound

The primary and most widely reported method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-aminophenol. This reaction can be carried out using conventional heating or more efficiently through microwave-assisted synthesis.

Conventional Synthesis

The conventional synthesis involves the reaction of phthalic anhydride with 4-aminophenol in a suitable solvent under reflux conditions, often with a catalyst.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminophenol.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as glacial acetic acid or toluene. If using toluene, a catalytic amount of an acid catalyst like p-toluenesulfonic acid can be added.

-

Reaction: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Microwave-Assisted Synthesis

Microwave irradiation offers a more rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.

Experimental Protocol:

-

Reactant Mixture: In a microwave-safe reaction vessel, mix phthalic anhydride and 4-aminophenol.

-

Solvent Addition: Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF).

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific temperature and power for a short duration.

-

Isolation and Purification: After cooling, the product is typically precipitated by pouring the reaction mixture into water. The solid is then filtered, washed, and dried. Further purification can be achieved by recrystallization.

Synthesis Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for this compound and related derivatives.

| Parameter | Conventional Method 1 | Conventional Method 2 | Microwave-Assisted Method |

| Reactants | Phthalic anhydride, 4-aminophenol | Phthalic anhydride, 4-aminophenol | Phthalic anhydride, 4-aminophenol |

| Solvent | Glacial Acetic Acid | Toluene | N,N-Dimethylformamide (DMF) |

| Catalyst | None | p-Toluenesulfonic acid | None |

| Temperature | Reflux | Reflux | 150 °C |

| Time | 2 hours | 3 hours | 3 minutes |

| Yield | High | 85% | 92% |

Characterization

The synthesized this compound is typically characterized using various spectroscopic techniques to confirm its structure and purity.

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide and hydroxyphenyl rings. |

| ¹³C NMR | Resonances for the carbonyl carbons of the imide and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the imide, C-N stretching, and O-H stretching of the phenol. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (239.23 g/mol ).[1] |

Biological Activity and Mechanism of Action

This compound and its derivatives have demonstrated promising biological activities, particularly in the realm of cancer research. Studies have shown their potential to inhibit the proliferation of various cancer cell lines.

Anticancer Activity

Derivatives of this compound have shown cytotoxic effects against several cancer cell lines. The precise mechanism of action is an area of active investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Potential Signaling Pathways

While a definitive signaling pathway for this compound has not been fully elucidated, research on related phthalimide compounds suggests potential targets. One such target is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and survival. Inhibition of the mTOR pathway can lead to cell cycle arrest and apoptosis.[2]

Another potential mechanism involves the inhibition of enzymes like DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2) .[3] DNMT1 is involved in the epigenetic regulation of gene expression, and its inhibition can lead to the re-expression of tumor suppressor genes. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.

The following diagrams illustrate the conceptual workflow of the synthesis and a plausible signaling pathway that may be affected by this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Conceptual diagram of mTOR pathway inhibition.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with significant potential in drug discovery. Its demonstrated anticancer activity warrants further investigation to fully elucidate its mechanism of action and identify specific molecular targets. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity. Furthermore, in-depth biological evaluations, including in vivo studies, are necessary to translate its promising in vitro activity into potential therapeutic applications. The development of more efficient and environmentally friendly synthetic methods will also be crucial for its large-scale production. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to the Core Chemical Properties of N-(4-Hydroxyphenyl)Phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)phthalimide is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural combination of a phthalimide moiety and a phenol group bestows upon it a range of intriguing biological activities and chemical functionalities. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential mechanisms of action. All quantitative data are presented in easily digestible tabular formats, and key processes are visualized using logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(4-hydroxyphenyl)isoindole-1,3-dione, is a solid, off-white to light yellow compound.[1] Its core structure features a planar phthalimide ring system linked to a para-substituted phenol. This arrangement allows for a variety of intermolecular interactions, including hydrogen bonding via the hydroxyl group and π-π stacking interactions from the aromatic rings.

Identifiers and Molecular Characteristics

A summary of the key identifiers and molecular properties of this compound is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(4-hydroxyphenyl)isoindole-1,3-dione | [2] |

| CAS Number | 7154-85-0 | [2] |

| Molecular Formula | C₁₄H₉NO₃ | [2] |

| Molecular Weight | 239.23 g/mol | [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O | [3] |

| InChI Key | PHHOJUGXERSDJH-UHFFFAOYSA-N | [2] |

Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in Table 2.

| Property | Value | Reference |

| Melting Point | 295-297 °C | [1] |

| Boiling Point (Predicted) | 475.1 ± 47.0 °C | [1] |

| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.05 ± 0.30 | [1] |

| LogP (Predicted) | 2.0 | [4] |

| Appearance | Off-white to light yellow solid | [1] |

Note: Some values are predicted based on computational models.

Solubility Profile

Phthalimide and its derivatives generally exhibit limited solubility in water but are soluble in many organic solvents. For this compound, it is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Recrystallization can be effectively carried out using glacial acetic acid or ethanol.[5][6]

Synthesis and Purification Protocols

The most common and efficient method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-aminophenol.

Synthesis via Conventional Heating

This protocol describes a standard laboratory procedure for the synthesis of this compound using conventional heating under reflux.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-aminophenol (e.g., 1.09 g, 10 mmol).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene or glacial acetic acid. If using toluene, add a catalytic amount of para-toluenesulfonic acid (PTSA) (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the crude solid by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

An expected yield for this reaction is approximately 85%.[7]

Microwave-Assisted Synthesis

Microwave irradiation offers a more rapid and efficient alternative to conventional heating.

Experimental Protocol:

-

Reactant and Solvent Preparation: In a microwave-safe reaction vessel, combine phthalic anhydride and 4-aminophenol in a 1:1 molar ratio. Add dimethylformamide (DMF) as the solvent.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for approximately 20 minutes.

-

Product Isolation: After the reaction, cool the vessel to room temperature. The product can be precipitated by adding the reaction mixture to water. Collect the solid by vacuum filtration and wash with water.

This method can achieve yields of up to 88%.[7]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Experimental Protocol:

-

Dissolution: Dissolve the crude product in a minimum amount of hot glacial acetic acid or ethanol in an Erlenmeyer flask.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: If charcoal was added or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure this compound will crystallize out. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. A summary of the expected spectral data is provided in Table 3.

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Aromatic protons of the phthalimide group (δ ~7.8-7.9 ppm), aromatic protons of the hydroxyphenyl group, and a singlet for the phenolic hydroxyl proton (δ ~9.5-10.5 ppm). | [8] |

| ¹³C NMR | Carbonyl carbons of the imide (δ ~167 ppm), aromatic carbons. | |

| FTIR (cm⁻¹) | O-H stretch (~3400 cm⁻¹), C=O stretch of the imide (~1770 and 1710 cm⁻¹), C-N stretch, and aromatic C-H and C=C bands. | [8] |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~239, and characteristic fragmentation patterns. | [2] |

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, including anticancer and enzyme inhibitory effects.[7] While the precise mechanisms for this compound are still under investigation, studies on the closely related compound, N-hydroxyphthalimide, have shown that it can exert its antitumor effects by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[7][9] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[7]

Furthermore, there is evidence to suggest that phthalimide derivatives may interact with other key cellular targets involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2).[7] Inhibition of these targets can lead to the reactivation of tumor suppressor genes and the suppression of angiogenesis, respectively.

The following diagram illustrates a potential mechanism of action for this compound based on the inhibition of the mTOR signaling pathway, which is a known target for similar compounds.

The following diagram outlines a logical workflow for investigating the potential inhibitory effects of this compound on key cancer-related targets.

Conclusion

This compound is a compound with significant potential in both chemical synthesis and drug discovery. This guide has provided a detailed overview of its fundamental properties, reliable methods for its preparation and purification, and insights into its potential biological mechanisms of action. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals working with this versatile molecule. Further investigation into its specific biological targets and signaling pathways will undoubtedly uncover new opportunities for its application in the development of novel therapeutics.

References

- 1. This compound | 7154-85-0 [chemicalbook.com]

- 2. This compound | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. mt.com [mt.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 7154-85-0 | Benchchem [benchchem.com]

- 9. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-Hydroxyphenyl)Phthalimide: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)phthalimide, a member of the versatile phthalimide class of compounds, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, and known biological effects, with a particular focus on its potential as an anticancer agent. Detailed experimental methodologies, quantitative data, and visual representations of associated signaling pathways are presented to facilitate further research and development in the fields of medicinal chemistry and oncology.

Chemical Identifiers and Properties

This compound is a well-characterized organic compound. Its fundamental identifiers and key physicochemical properties are summarized in the table below, providing a foundational reference for researchers.

| Identifier | Value |

| CAS Number | 7154-85-0[1][2][3][4][5] |

| Molecular Formula | C₁₄H₉NO₃[1][2][3][4][5] |

| IUPAC Name | 2-(4-hydroxyphenyl)isoindole-1,3-dione[1] |

| Molecular Weight | 239.23 g/mol [1][2] |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O[1] |

| InChI | InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H[1][3] |

| InChIKey | PHHOJUGXERSDJH-UHFFFAOYSA-N[1][3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride with 4-aminophenol. This reaction can be performed using conventional heating or microwave irradiation to improve efficiency.

Experimental Protocol: Conventional Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Phthalic anhydride

-

4-Aminophenol

-

Toluene

-

para-Toluenesulfonic acid (PTSA)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-aminophenol (e.g., 1.09 g, 10 mmol).

-

Add toluene as the solvent.

-

Add a catalytic amount of para-toluenesulfonic acid (PTSA) (e.g., 0.1 equivalents).

-

Heat the mixture to reflux (approximately 110°C) and maintain for 9 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with a suitable solvent (e.g., cold toluene) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound.

Expected Yield: Approximately 85%.

The following diagram illustrates the workflow for the conventional synthesis of this compound.

Caption: Conventional Synthesis Workflow.

Biological Activity and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, with their anticancer properties being of particular interest to the scientific community.

Anticancer Activity

Mechanism of Action

The anticancer mechanism of this compound is believed to involve the inhibition of key enzymes that are crucial for cancer cell survival and proliferation. Molecular docking studies have suggested that this compound may act as an inhibitor of DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2).

-

DNA Methyltransferase 1 (DNMT1) Inhibition: DNMT1 is a key enzyme in maintaining DNA methylation patterns. Aberrant DNA methylation is a hallmark of cancer. Inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes, thereby inducing apoptosis and inhibiting tumor growth.

-

VEGFR-2 Inhibition: VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound may disrupt the tumor's blood supply, leading to starvation and cell death.

The proposed inhibitory action on these two key enzymes suggests a multi-faceted approach to its anticancer activity.

The following diagram illustrates the proposed mechanism of action for the anticancer effects of this compound.

Caption: Proposed Anticancer Mechanism.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound, standardized in vitro assays are employed. The following protocols provide a general framework for conducting such experiments.

Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2, 4T1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the MTT assay.

Caption: MTT Assay Workflow.

Enzyme Inhibition Assay (General Protocol)

To confirm the inhibitory effect on specific enzymes like DNMT1 or VEGFR-2, a direct enzyme inhibition assay can be performed.

Principle: The activity of the target enzyme is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

General Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the appropriate buffer, the enzyme's substrate, and the purified target enzyme (DNMT1 or VEGFR-2).

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at the optimal temperature and for a sufficient duration for the enzymatic reaction to proceed.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or substrate consumed. The method of detection will depend on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or radioisotopic methods).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis and potential to target key cancer-related enzymes make it an attractive candidate for further investigation. Future research should focus on obtaining specific quantitative data, such as IC₅₀ values against a broader panel of cancer cell lines, and elucidating the detailed molecular interactions with its putative targets. In vivo studies will also be crucial to validate its therapeutic efficacy and safety profile. The information provided in this guide serves as a solid foundation for researchers to build upon in their efforts to translate the potential of this compound into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 7154-85-0 | Benchchem [benchchem.com]

- 3. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of N-(4-Hydroxyphenyl)Phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(4-Hydroxyphenyl)Phthalimide, a compound of interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data, outlines detailed experimental protocols for its characterization, and presents visual workflows for its synthesis and analysis.

Core Data Presentation

The following tables summarize the essential spectroscopic data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(4-hydroxyphenyl)isoindole-1,3-dione | [1] |

| Molecular Formula | C₁₄H₉NO₃ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| CAS Number | 7154-85-0 | [1] |

| Melting Point | 295-297 °C | [2] |

| Appearance | Off-white to light yellow solid | [3] |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.60 - 8.10 | m | Aromatic Protons (Phthalimide ring) |

| 5.20 - 5.50 | br s | Hydroxyl Proton (-OH) |

Note: Predicted data suggests aromatic proton signals between δ 7.6–8.1 ppm and a hydroxyl group resonance between δ 5.2–5.5 ppm.[4] Actual experimental conditions may cause variations.

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.7 | Carbonyl Carbons (C=O) |

| 132.2 | Aromatic Carbons (Phthalimide ring) |

| 126.5 | Aromatic Carbons (Phthalimide ring) |

| 132.1 | Aromatic Carbons (Hydroxyphenyl ring) |

| 115.0 - 130.0 | Aromatic Carbons (Hydroxyphenyl ring) |

Note: This is a representative collection of expected shifts. Specific assignments require further 2D NMR analysis.

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | O-H stretching (hydroxyl group) |

| ~1770 | C=O stretching (imide carbonyls) |

Note: The provided data is based on typical ranges for the functional groups present.[4]

Table 5: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) |

| Ethanol | 215 |

Note: The absorption maximum is for the parent compound, phthalimide, in ethanol and serves as a reference point.[5] The hydroxyphenyl substituent will influence the absorption spectrum.

Table 6: Mass Spectrometry Data

| m/z | Interpretation |

| 239 | [M]⁺ |

| 240 | [M+H]⁺ |

| 262 | [M+Na]⁺ |

Note: The table shows the molecular ion and common adducts.[6] Fragmentation patterns for N-substituted phthalimides often involve the loss of CO and the N-substituent.[7]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The most common method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-aminophenol.[4]

Materials:

-

Phthalic anhydride

-

4-Aminophenol

-

Toluene

-

p-Toluenesulfonic acid (PTSA)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of phthalic anhydride and 4-aminophenol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 9 hours. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold toluene to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.[8]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative measurements, and a spectral width that covers the entire range of expected proton chemical shifts.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements.[7]

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 7154-85-0 [chemicalbook.com]

- 4. This compound | 7154-85-0 | Benchchem [benchchem.com]

- 5. PhotochemCAD | Phthalimide [photochemcad.com]

- 6. PubChemLite - this compound (C14H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide on the Theoretical Properties of N-(4-Hydroxyphenyl)Phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)phthalimide is a versatile organic compound that serves as a crucial building block in the synthesis of polymers, dyes, and pharmaceutically active molecules. Its rigid phthalimide core, combined with the reactive phenolic group, imparts unique electronic and structural characteristics that are of significant interest in materials science and medicinal chemistry. This technical guide provides an in-depth analysis of the theoretical properties of this compound, supported by experimental data. It covers the molecule's optimized geometry, electronic structure, and vibrational analysis, offering valuable insights for researchers engaged in computational modeling and rational drug design.

Molecular Structure and Geometry

The foundational aspect of understanding the properties of this compound lies in its three-dimensional structure. High-resolution crystallographic data provides the most accurate geometric parameters.

Crystal Structure Data

The crystal structure of this compound has been experimentally determined, and the data is available through the Cambridge Crystallographic Data Centre (CCDC).[1] This data is essential for accurate computational modeling.

Table 1: Key Geometric Parameters from Crystallographic Data

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C=O (average) | ~1.21 |

| C-N (imide) | ~1.40 | |

| C-C (phthalimide) | ~1.38 - 1.48 | |

| C-N (phenyl) | ~1.43 | |

| C-O (hydroxyl) | ~1.36 | |

| O-H | ~0.82 | |

| Bond Angles | C-N-C (imide) | ~111° |

| N-C=O | ~125° | |

| C-C-O (hydroxyl) | ~119° |

Note: The values presented are typical and should be referenced from the specific crystallographic information file (CIF) for precise measurements.

Diagram 1: Molecular Structure of this compound

References

The Biological Versatility of N-(4-Hydroxyphenyl)Phthalimide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N-(4-Hydroxyphenyl)phthalimide, a molecule integrating a phthalimide core with a 4-hydroxyphenyl moiety, has emerged as a scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its analogues, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.

Anticancer Activity

The anticancer potential of phthalimide derivatives is a major area of investigation. While specific quantitative data for this compound is limited in the readily available literature, studies on closely related analogues, such as N-Hydroxyphthalimide (NHPI), provide valuable insights into the potential efficacy and mechanisms of this class of compounds.

Quantitative Anticancer Data of N-Hydroxyphthalimide (NHPI)

| Cell Line | Cancer Type | IC50 (µM) |

| BT-20 | Human Breast Carcinoma | 3.14 ± 0.06 |

| LoVo | Human Colon Adenocarcinoma | 4.05 ± 0.12 |

| HT-29 | Human Colon Adenocarcinoma | 11.54 ± 0.12 |

| MCF-10A | Human Normal Breast Epithelial | No significant effect |

Data extracted from a study on N-Hydroxyphthalimide, a related phthalimide derivative.[1]

Mechanism of Anticancer Action: mTOR Signaling Pathway Inhibition

Research on N-Hydroxyphthalimide suggests that its antitumor activity is mediated through the suppression of the mTOR (mammalian target of rapamycin) signaling pathway.[1][2][3] mTOR is a crucial kinase that regulates cell growth, proliferation, and survival.[1][3] NHPI has been shown to inhibit both mTORC1 and mTORC2 complexes, leading to the induction of G2/M phase cell cycle arrest and apoptosis via the mitochondrial pathway.[1]

Below is a diagram illustrating the mTOR signaling pathway and the putative point of inhibition by N-Hydroxyphthalimide.

Caption: The mTOR signaling pathway and inhibition by N-Hydroxyphthalimide.

Antimicrobial Activity

Phthalimide derivatives have been reported to possess antimicrobial properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition diameters for this compound against various microbial strains, are not extensively available in the reviewed literature. Studies on other phthalimide derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]

Quantitative Antimicrobial Data of Phthalimide Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Phthalimide aryl ester 3b | S. aureus | 128 | [4][5][6] |

| Phthalimide aryl ester 3b | P. aeruginosa | 128 | [4][5][6] |

| Phthalimide aryl ester 3b | C. tropicalis | 128 | [4][5][6] |

| Phthalimide aryl ester 3b | C. albicans | 128 | [4][5][6] |

Note: The data presented is for a derivative and not this compound itself.

Anti-inflammatory Activity

The anti-inflammatory potential of phthalimide derivatives is another promising area of research. The mechanism often involves the inhibition of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[7]

Quantitative Anti-inflammatory Data of Phthalimide Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Phthalimide Derivative 6a | COX-2 | 0.18 | [8] |

| Phthalimide Derivative 6b | COX-2 | 0.24 | [8] |

| Phthalimide Derivative 7a | COX-2 | 0.28 | [8] |

| Phthalimide Derivative 7b | COX-2 | 0.36 | [8] |

| Phthalimide Derivative 75 | TNF-α production | 28.9 | [7] |

Note: The data presented is for derivatives and not this compound itself.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Synthesis of this compound

A general method for the synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine.[9][10]

Materials:

-

Phthalic anhydride

-

4-Aminophenol

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and 4-aminophenol in glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Characterize the final product using techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Caption: General workflow for the synthesis of this compound.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][11]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.[12][13]

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or appropriate growth medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (positive control)

-

Solvent (negative control)

-

Sterile Petri dishes

-

Sterile cork borer

Procedure:

-

Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes.

-

Once the agar solidifies, spread a standardized inoculum of the test microorganism on the surface.

-

Aseptically punch wells (6-8 mm in diameter) in the agar.

-

Add a known concentration of the this compound solution, the standard antibiotic, and the solvent into separate wells.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.[8]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound

-

Celecoxib (positive control)

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound (this compound) or positive control (Celecoxib) at various concentrations.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant potential in drug discovery. The available data strongly suggest promising anticancer, antimicrobial, and anti-inflammatory activities. The inhibition of key cellular pathways, such as the mTOR signaling cascade and inflammatory enzymes like COX-2, underscores the therapeutic potential of this class of compounds. Further research, particularly focused on generating specific quantitative biological data for this compound itself and elucidating detailed mechanisms of action for its various biological effects, is warranted to fully realize its potential in the development of novel therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to design and execute further investigations into this promising molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. botanyjournals.com [botanyjournals.com]

- 13. chemistnotes.com [chemistnotes.com]

N-(4-Hydroxyphenyl)phthalimide and its Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)phthalimide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. The core structure, featuring a phthalimide moiety linked to a 4-hydroxyphenyl group, provides a unique scaffold for the development of novel therapeutic agents. The inherent biological activities of the phthalimide core, combined with the potential for diverse substitutions on the phenyl ring, have led to the exploration of these derivatives across various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.

Synthesis of this compound and its Derivatives

The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride with 4-aminophenol. This reaction can be carried out under various conditions, often involving reflux in a suitable solvent with or without a catalyst. Further derivatization can be accomplished by modifying the hydroxyl group on the phenyl ring or by utilizing substituted phthalic anhydrides.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of the core compound.

Materials:

-

Phthalic anhydride

-

4-Aminophenol

-

Glacial acetic acid or Toluene

-

para-Toluenesulfonic acid (PTSA) (optional, as a catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminophenol.

-

Add a suitable solvent, such as glacial acetic acid or toluene. If using toluene, a catalytic amount of PTSA can be added.

-

Heat the mixture to reflux and maintain for a period of 2 to 9 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Purify the product by recrystallization from ethanol to yield this compound as a crystalline solid.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in tabular format for easy comparison.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this compound derivatives against a variety of cancer cell lines. The proposed mechanisms of action include the inhibition of key enzymes involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as the modulation of signaling pathways like the mTOR pathway.[1]

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-Hydroxyphthalimide | BT-20 (Breast Carcinoma) | 3.14 ± 0.06 | [2] |

| N-Hydroxyphthalimide | LoVo (Colon Adenocarcinoma) | 4.05 ± 0.12 | [2] |

| N-Hydroxyphthalimide | HT-29 (Colon Adenocarcinoma) | 11.54 ± 0.12 | [2] |

| Phthalimide-Thiazole Conjugate (Compound 181) | MCF-7 (Breast Adenocarcinoma) | 0.2 | [3] |

| Phthalimide-Thiazole Conjugate (Compound 180) | MDA-MB-468 (Breast Adenocarcinoma) | 0.6 | [3] |

| Phthalimide Derivative (Compound 222) | HeLa (Cervical Cancer) | 1.0 | [3] |

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| LASSBio 468 (a sulfonyl-thiomorpholine derivative) | LPS-induced neutrophil recruitment in mice | ED50 = 2.5 mg/kg | [4] |

| Phloroglucinol trimethyl ether phthalimide derivative | COX-2 Inhibition | IC50 = 0.18 µM | [5] |

| 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c) | In vitro anti-inflammatory activity | 32% decrease | [6] |

Antimicrobial Activity

Several derivatives have also shown promising activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Phthalimide Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phthalimide aryl ester 3b (R = Me) | Staphylococcus aureus | 128 | [7] |

| Phthalimide aryl ester 3b (R = Me) | Pseudomonas aeruginosa | 128 | [7] |

| Phthalimide aryl ester 3b (R = Me) | Candida tropicalis | 128 | [7] |

| Phthalimide aryl ester 3b (R = Me) | Candida albicans | 128 | [7] |

| N-butylphthalimide (NBP) | Candida albicans | 100 | [8] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound and its derivatives stem from their interactions with various molecular targets and signaling pathways.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation. Some N-hydroxyphthalimide derivatives have been shown to exert their anticancer effects by inhibiting the mTOR signaling pathway.

Caption: Inhibition of the mTOR signaling pathway by N-Hydroxyphthalimide (NHPI) derivatives.

Experimental Workflows

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: General workflow for determining the anticancer activity of compounds using the MTT assay.

This workflow outlines the general steps for determining the inhibitory activity of the derivatives against a specific enzyme.

Caption: A generalized workflow for an enzyme inhibition assay to determine IC50 values.

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a detailed step-by-step method for assessing the in vitro cytotoxicity of this compound derivatives.[9][10][11][12][13]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro COX-2 Inhibition Assay

This protocol outlines a method for determining the COX-2 inhibitory activity of the synthesized derivatives.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds (this compound derivatives)

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

Stannous chloride solution (to stop the reaction)

-

Method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA kit or LC-MS/MS)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme.

-

Inhibitor Pre-incubation: Add the test compounds at various concentrations to the reaction mixture. Also, prepare a positive control with the known COX-2 inhibitor and a vehicle control. Incubate the mixtures for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each reaction.

-

Incubation: Incubate the reaction mixtures for a specific time (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stannous chloride solution.

-

PGE2 Measurement: Quantify the amount of PGE2 produced in each reaction using a suitable method like ELISA or LC-MS/MS.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its derivatives constitute a promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their significant anticancer, anti-inflammatory, and antimicrobial activities, makes them attractive candidates for further drug discovery and development. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including quantitative biological data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways such as the mTOR pathway, provides a rational basis for the design of more potent and selective derivatives. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field, facilitating the advancement of this compound-based therapeutics from the laboratory to clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. courses.edx.org [courses.edx.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

Preliminary Investigation of N-(4-Hydroxyphenyl)Phthalimide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)phthalimide, a member of the phthalimide class of compounds, holds significant potential for therapeutic applications. This document provides a preliminary investigation into its bioactivity, summarizing available data on its synthesis and potential anticancer, anti-inflammatory, and antimicrobial effects. While direct experimental data for this compound is limited, this guide synthesizes information from closely related phthalimide derivatives to infer its likely biological activities and mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to guide future research and drug development efforts.

Introduction

Phthalimides are a class of chemical compounds containing the isoindole-1,3-dione moiety. They have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. This compound, with its phenolic hydroxyl group, presents an interesting candidate for biological investigation, as this functional group can participate in hydrogen bonding and other interactions with biological targets. This guide explores the potential bioactivity of this compound based on existing literature for related compounds.

Synthesis of this compound

The most common method for synthesizing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine. For this compound, this involves the reaction of phthalic anhydride with 4-aminophenol.

General Synthesis Workflow

The synthesis typically proceeds by reacting phthalic anhydride with 4-aminophenol in a suitable solvent, often with a catalyst and heat to drive the dehydration and cyclization to form the imide ring.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Phthalic anhydride

-

4-Aminophenol

-

Toluene (or another suitable high-boiling solvent like glacial acetic acid)

-

p-Toluenesulfonic acid (PTSA) (catalyst)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminophenol.

-

Add a suitable solvent, such as toluene, to the flask.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold solvent to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Dry the purified crystals and determine the melting point and yield. Characterize the final product using techniques like FT-IR, ¹H-NMR, and Mass Spectrometry.

Bioactivity Profile

The bioactivity of this compound is not extensively documented. However, based on studies of structurally similar phthalimide derivatives, it is anticipated to exhibit anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Phthalimide derivatives have shown significant potential as anticancer agents. The anticancer activity of a closely related compound, N-Hydroxyphthalimide, has been evaluated against several human cancer cell lines.

Table 1: In Vitro Anticancer Activity of N-Hydroxyphthalimide

| Cell Line | Cancer Type | IC₅₀ (µM) |

| BT-20 | Breast Carcinoma | 3.14 ± 0.06 |

| LoVo | Colon Adenocarcinoma | 4.05 ± 0.12 |

| HT-29 | Colon Adenocarcinoma | 11.54 ± 0.12 |

Data is for N-Hydroxyphthalimide and serves as a reference for the potential activity of this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Phthalimide analogues have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines and enzymes. For example, certain derivatives have been shown to inhibit the NF-κB signaling pathway. While specific quantitative data for this compound is not available, a study on a phthalimide derivative showed a 32% decrease in E-selectin expression, which is indicative of NF-κB inhibition[1].

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Stimulation and Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-